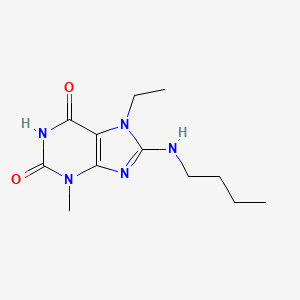
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(trifluoromethyl)benzamide, or simply “anthracene-1-yl trifluoromethylbenzamide”, is a synthetic compound of interest in the scientific community due to its potential applications in drug development, materials science, and other areas.
Scientific Research Applications
Anthracene-1-yl trifluoromethylbenzamide has potential applications in drug development, materials science, and other areas. In drug development, it has been studied as a potential inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. In materials science, it has been studied as a potential additive for polymers to improve their thermal, mechanical, and optical properties.
Mechanism of Action
The exact mechanism of action of anthracene-1-yl trifluoromethylbenzamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme dihydrofolate reductase. This enzyme is involved in the synthesis of nucleic acids and is necessary for the growth and replication of cells. By inhibiting this enzyme, anthracene-1-yl trifluoromethylbenzamide could potentially be used to treat certain types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of anthracene-1-yl trifluoromethylbenzamide are not yet fully understood. However, it is believed to act as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. By inhibiting this enzyme, anthracene-1-yl trifluoromethylbenzamide could potentially be used to treat certain types of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using anthracene-1-yl trifluoromethylbenzamide in lab experiments include its low cost, ease of synthesis, and potential applications in drug development and materials science. The major limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action and biochemical and physiological effects.
Future Directions
For research on anthracene-1-yl trifluoromethylbenzamide include further investigation of its mechanism of action, biochemical and physiological effects, and potential applications in drug development and materials science. Additionally, further research could be done to explore the potential of this compound as a therapeutic agent for the treatment of certain types of cancer. Other potential areas of research include the synthesis of novel derivatives of this compound and the exploration of its potential applications in other areas.
Synthesis Methods
Anthracene-1-yl trifluoromethylbenzamide can be synthesized in a two-step reaction from anthracene-9-carboxylic acid and trifluoromethylbenzoyl chloride. In the first step, the carboxylic acid is reacted with trifluoromethylbenzoyl chloride in the presence of triethylamine to form the corresponding amide. In the second step, the amide is reacted with trifluoromethanesulfonic acid to form the desired product. The reaction is carried out in anhydrous acetonitrile as the solvent.
properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F3NO3/c23-22(24,25)13-6-3-5-12(11-13)21(29)26-17-10-4-9-16-18(17)20(28)15-8-2-1-7-14(15)19(16)27/h1-11H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPHYBCLPKNTBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60410580 |
Source


|
| Record name | N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60410580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide | |
CAS RN |
6178-88-7 |
Source


|
| Record name | N-(9,10-dioxoanthracen-1-yl)-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60410580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-hydroxy-3-phenoxypropyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485673.png)
![7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485674.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6485675.png)
![7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485678.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-{[(pyridin-3-yl)methyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485679.png)
![7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485712.png)
![7-{2-hydroxy-3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485721.png)


![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485740.png)
![8-(cyclohexylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6485746.png)
![4-(dimethylsulfamoyl)-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B6485747.png)
![ethyl 2-({7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6485750.png)
![methyl 2-[(1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B6485758.png)